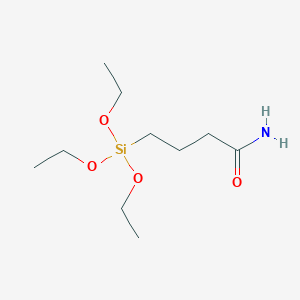

4-(Triethoxysilyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

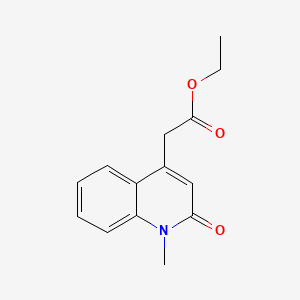

4-(トリエトキシシリル)ブタンアミドは、トリエトキシシリル部分にブタンアミド基が結合した有機ケイ素化合物です。この化合物は、さまざまな表面に自己組織化単分子膜を形成する能力で知られており、表面改質や材料科学など、幅広い用途に使用されています。

2. 製法

合成経路と反応条件

4-(トリエトキシシリル)ブタンアミドの合成は、通常、4-アミノ酪酸とトリエトキシシランの反応によって行われます。反応は、シラン基の加水分解を防ぐために無水条件下で行われます。一般的な反応スキームは以下のとおりです。

出発原料: 4-アミノ酪酸とトリエトキシシラン。

反応条件: 反応は不活性雰囲気下、通常はトルエンまたはジクロロメタンなどの溶媒を使用します。

触媒: ルイス酸(例:塩化アルミニウム)などの触媒を使用して反応を促進させることができます。

精製: 生成物は蒸留または再結晶によって精製されます。

工業的生産方法

工業的には、4-(トリエトキシシリル)ブタンアミドの生産には、効率と収率を高めるために連続フロープロセスが採用されることがあります。自動化システムを使用することで、反応条件を正確に制御することができ、製品品質の一貫性を確保できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triethoxysilyl)butanamide typically involves the reaction of 4-aminobutyric acid with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Starting Materials: 4-aminobutyric acid and triethoxysilane.

Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as toluene or dichloromethane.

Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

化学反応の分析

反応の種類

4-(トリエトキシシリル)ブタンアミドは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: トリエトキシシリル基は加水分解されてシラノール基を形成し、さらに縮合してシロキサン結合を形成できます。

縮合: 加水分解によって生成されたシラノール基は、縮合反応を起こしてシロキサンネットワークを形成できます。

置換: アミド基は、特に求核置換反応で、置換反応に関与できます。

一般的な試薬と条件

加水分解: 酸性または塩基性条件下での水または水溶液。

縮合: 酸(例:塩酸)または塩基(例:水酸化ナトリウム)などの触媒。

置換: アミンまたはアルコールなどの求核剤。

形成される主な生成物

加水分解: シラノール基とエタノール。

縮合: シロキサンネットワーク。

置換: 置換アミドまたはシラン。

科学的研究の応用

4-(トリエトキシシリル)ブタンアミドは、科学研究において幅広い用途があります。

化学: 官能化シランおよびシロキサンの合成のための前駆体として使用されます。

生物学: バイオセンサーアプリケーションのために、生体分子表面の改質に使用されます。

医学: 安定なコーティングを形成する能力により、薬物送達システムにおける可能性が調査されています。

産業: コーティング、接着剤、シーラントなど、高度な材料の生産に使用されます。

作用機序

4-(トリエトキシシリル)ブタンアミドの作用機序は、主に加水分解と縮合反応によるシロキサン結合の形成に関与しています。トリエトキシシリル基は加水分解されてシラノール基を形成し、さらに縮合して安定なシロキサンネットワークを形成します。このネットワークは、生体分子を固定化したり、強固で安定な表面を提供することにより、材料の特性を強化したりすることができます。

6. 類似の化合物との比較

類似の化合物

4-(トリエトキシシリル)ブタン酸: 構造は似ていますが、アミド基ではなくカルボン酸基が含まれています。

(3-アミノプロピル)トリエトキシシラン: ブタンアミド基ではなくアミノ基が含まれています。

4-(トリエトキシシリル)ブタナール: アミド基ではなくアルデヒド基が含まれています。

独自性

4-(トリエトキシシリル)ブタンアミドは、ブタンアミド基とトリエトキシシリル部分の組み合わせによって独自です。この組み合わせにより、さまざまな化学反応に参加し、安定なコーティングを形成することができ、表面改質や材料科学における用途に汎用性をもたらします。

類似化合物との比較

Similar Compounds

4-(Triethoxysilyl)butanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a butanamide group.

4-(Triethoxysilyl)butanal: Contains an aldehyde group instead of an amide group.

Uniqueness

4-(Triethoxysilyl)butanamide is unique due to its combination of a butanamide group and a triethoxysilyl moiety. This combination allows it to participate in a variety of chemical reactions and form stable coatings, making it versatile for applications in surface modification and material science.

特性

CAS番号 |

111965-56-1 |

|---|---|

分子式 |

C10H23NO4Si |

分子量 |

249.38 g/mol |

IUPAC名 |

4-triethoxysilylbutanamide |

InChI |

InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H2,11,12) |

InChIキー |

PGCBRGRKKOCPAN-UHFFFAOYSA-N |

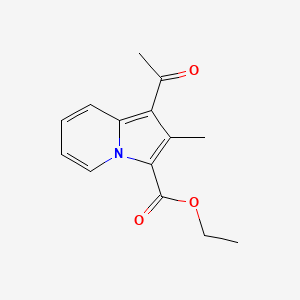

正規SMILES |

CCO[Si](CCCC(=O)N)(OCC)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

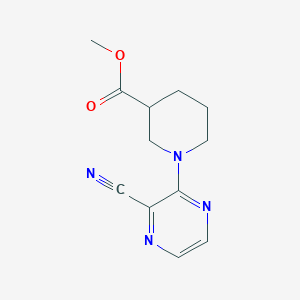

![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)

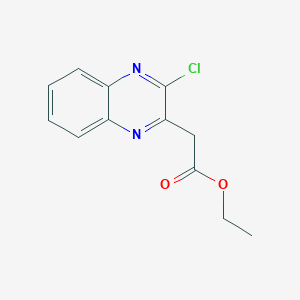

![4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865840.png)

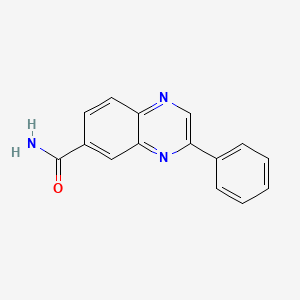

![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)

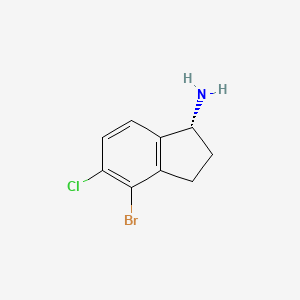

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)